2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the piperazine derivative with a suitable pyrimidine precursor under controlled conditions.
Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methylbenzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A compound with similar piperazine and fluorophenyl groups, studied for its inhibitory effects on nucleoside transporters.
Uniqueness
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H26FN5OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26FN5OS/c1-18-6-8-19(9-7-18)15-26-23(31)16-32-24-14-22(27-17-28-24)30-12-10-29(11-13-30)21-5-3-2-4-20(21)25/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31) |
InChI Key |
AQJHIYLSEZCUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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